molecular formula C12H12BNO3 B581205 [4-(4-Aminophenoxy)phenyl]boronic acid CAS No. 1029438-85-4

[4-(4-Aminophenoxy)phenyl]boronic acid

Cat. No.: B581205
CAS No.: 1029438-85-4
M. Wt: 229.042
InChI Key: OJYDRVLROUIMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Aminophenoxy)phenyl]boronic acid is a boronic acid derivative with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol . This compound is characterized by the presence of an aminophenoxy group attached to a phenylboronic acid moiety. It is commonly used as a building block in synthetic chemistry due to its versatile reactivity.

Mechanism of Action

Target of Action

The primary target of [4-(4-Aminophenoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The action of this compound results in the formation of carbon–carbon bonds via the SM cross-coupling reaction . This is a critical step in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability may be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Aminophenoxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with 4-aminophenylboronic acid under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to reflux in a suitable solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Aminophenoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include phenol derivatives, amines, and substituted phenylboronic acids .

Scientific Research Applications

[4-(4-Aminophenoxy)phenyl]boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the aminophenoxy group, making it less versatile in certain reactions.

    4-Aminophenylboronic acid: Lacks the phenoxy group, limiting its reactivity.

    4-Bromophenylboronic acid: Contains a bromine atom instead of an amino group, altering its chemical properties.

Uniqueness

[4-(4-Aminophenoxy)phenyl]boronic acid is unique due to the presence of both the aminophenoxy and boronic acid groups, which confer a combination of reactivity and functionality not found in the similar compounds listed above .

Properties

IUPAC Name

[4-(4-aminophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYDRVLROUIMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.